2-((4-Chlorophenyl)amino)-2-oxoethyl 3-methylthiophene-2-carboxylate
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Overview
Description
2-((4-Chlorophenyl)amino)-2-oxoethyl 3-methylthiophene-2-carboxylate is a compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, in particular, has shown promise in various scientific research fields due to its unique chemical structure and properties.
Mechanism of Action
Target of action
Thiophene derivatives are known to exhibit a variety of biological activities .
Biochemical pathways
Again, without specific information, it’s hard to say which biochemical pathways this compound affects. Thiophene derivatives are known to be involved in a variety of biological processes .
Result of action
Based on the known activities of similar compounds, it might have anti-inflammatory, antimicrobial, or anticancer properties .
Preparation Methods
The synthesis of 2-((4-Chlorophenyl)amino)-2-oxoethyl 3-methylthiophene-2-carboxylate typically involves the reaction of 3-methylthiophene-2-carboxylic acid with 2-((4-chlorophenyl)amino)-2-oxoethyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. After the reaction is complete, the product is purified using column chromatography to obtain the desired compound in high yield .
Chemical Reactions Analysis
2-((4-Chlorophenyl)amino)-2-oxoethyl 3-methylthiophene-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield the corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles like amines, thiols, or alkoxides.
Scientific Research Applications
Chemistry: It serves as a valuable intermediate in the synthesis of other heterocyclic compounds and pharmaceuticals.
Comparison with Similar Compounds
2-((4-Chlorophenyl)amino)-2-oxoethyl 3-methylthiophene-2-carboxylate can be compared with other thiophene derivatives such as:
Ethyl 3-methylthiophene-2-carboxylate: Similar in structure but lacks the 4-chlorophenylamino group, resulting in different biological activities.
4-(3-(4-chlorophenyl)ureido)phenyl 3-methyl-5-nitrobenzo[b]thiophene-2-carboxylate: This compound has a similar thiophene core but with additional functional groups that enhance its anticancer properties.
2-amino-5-(2-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)vinyl)-6,7-dihydro-7,7-dimethylbenzo[b]thiophene-3-carbonitrile: Another thiophene derivative with distinct structural features and biological activities.
Properties
IUPAC Name |
[2-(4-chloroanilino)-2-oxoethyl] 3-methylthiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClNO3S/c1-9-6-7-20-13(9)14(18)19-8-12(17)16-11-4-2-10(15)3-5-11/h2-7H,8H2,1H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYHKKZJWXGTSRP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)C(=O)OCC(=O)NC2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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